tert-Butyl (2R,3R)-3-(4-(trifluoromethyl)phenyl)aziridine-2-carboxylate
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Overview
Description
Trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
The synthesis of trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 3-(4-trifluoromethylphenyl)-2-aziridinecarboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of strong bases or acids to facilitate the ring closure and formation of the aziridine ring.
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Scientific Research Applications
Trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate involves its highly strained aziridine ring, which makes it a reactive intermediate. The compound can interact with various molecular targets, including enzymes and nucleophiles, leading to ring-opening reactions and the formation of new chemical bonds. These interactions can modulate the activity of biological molecules and pathways, making the compound useful in biochemical research and drug development.
Comparison with Similar Compounds
Trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate can be compared with other aziridine derivatives, such as:
tert-Butyl 3-phenylaziridine-2-carboxylate: Similar structure but lacks the trifluoromethyl group, which affects its reactivity and applications.
tert-Butyl 3-(4-chlorophenyl)aziridine-2-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
tert-Butyl 3-(4-methylphenyl)aziridine-2-carboxylate: The presence of a methyl group instead of a trifluoromethyl group results in different steric and electronic effects.
The unique trifluoromethyl group in trans-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDSDHFCWJEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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